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molecular formula C10H8N2O2 B1326507 6-Methyl-5-nitroisoquinoline CAS No. 188121-31-5

6-Methyl-5-nitroisoquinoline

Cat. No. B1326507
M. Wt: 188.18 g/mol
InChI Key: YYPKZGWCMPOFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664387B2

Procedure details

To a suspension of potassium tert-butoxide (4.25 g, 37.9 mmol) in 13 mL of THF at −10° C. under an atmosphere of nitrogen was added a solution of 5-nitroisoquinoline (3.00 g, 17.2 mmol) and ethyl chloroacetate (2.32 g, 18.9 mmol) in 18 mL of THF dropwise. After 3 h, water (30 mL) was added and the reaction was stirred at rt for 3 d. Potassium carbonate (5.95 g, 43.1 mmol) was added, and after 24 h, the mixture was heated to 40° C. After 24 h, additional potassium carbonate (1.19 g, 8.62 mmol) was added, and the reaction was heated to 50° C. for another 3 h, then cooled to rt. The mixture was concentrated in vacuo, azeotroped 3× with toluene, and redissolved in dichloromethane. The organic solution was washed 3× with water, then with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 6-methyl-5-nitroisoquinoline that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 189.2 for [M+H]+.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
5.95 g
Type
reactant
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[N+:7]([C:10]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:11]=1[CH:12]=[CH:13][N:14]=[CH:15]2)([O-:9])=[O:8].ClCC(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[CH3:1][C:19]1[C:10]([N+:7]([O-:9])=[O:8])=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[N:14][CH:13]=[CH:12]2 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
Name
Quantity
2.32 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 40° C
WAIT
Type
WAIT
Details
After 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 50° C. for another 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped 3× with toluene
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
WASH
Type
WASH
Details
The organic solution was washed 3× with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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